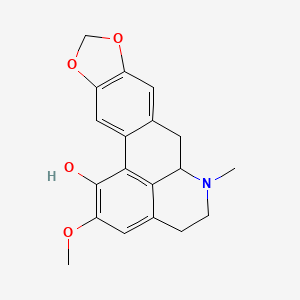

(+/-)-Domesticine

Description

Significance of Aporphine (B1220529) Alkaloids in Contemporary Natural Product Chemistry

Aporphine alkaloids represent the second largest group of isoquinoline (B145761) alkaloids, after benzylisoquinoline alkaloids, and are a significant class of naturally occurring compounds. wikipedia.org Characterized by a tetracyclic aromatic core, these compounds are isolated from a wide variety of plants across numerous families. wikipedia.orgtaylorandfrancis.com Their prominence in contemporary natural product chemistry stems from their diverse and potent biological activities.

Modern pharmacological studies have demonstrated that aporphine alkaloids possess a wide array of effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. taylorandfrancis.comresearchgate.net For instance, certain aporphine alkaloids have been shown to have an in vitro effect on cancer cells. wikipedia.org The structural similarity of the aporphine skeleton to morphine has also driven considerable research interest. wikipedia.org A well-known example is apomorphine, which is derived from morphine and used in the treatment of Parkinson's disease due to its effects on dopamine (B1211576) receptors. wikipedia.org Furthermore, research has shown that aporphine alkaloids can play a role in combating metabolic syndrome by preventing insulin resistance and regulating glucose homeostasis. nih.gov The broad spectrum of bioactivity and the potential for developing new therapeutic agents ensure that aporphine alkaloids remain a vital area of focus in medicinal and natural product chemistry. researchgate.netnih.gov

Historical Context and Evolution of Domesticine (B1219612) Research

The study of domesticine began with its discovery and isolation from the plant Nandina domestica Thunb. by Kitasato and Shishido in 1937. drugfuture.com Early research efforts were concentrated on elucidating its chemical structure and developing methods for its synthesis, with several successful total syntheses being reported in the late 1960s and early 1970s. drugfuture.com This foundational work established domesticine as a member of the aporphine alkaloid family.

A significant evolution in domesticine research occurred with the shift from purely chemical and structural studies to pharmacological investigation. A pivotal study in 2002 identified (+/-)-Domesticine as a novel and selective antagonist for the alpha-1D-adrenoceptor. targetmol.comwikipedia.org This discovery marked a key turning point, providing a specific biological target and a mechanistic basis for its physiological effects. This finding distinguished domesticine's activity and spurred further investigation into its potential as a pharmacological tool for studying adrenoceptor subtypes. Research also expanded to include structure-activity relationship studies, comparing domesticine to its derivatives, such as nantenine (B1222069), to better understand the chemical features responsible for its biological actions. targetmol.com

Overarching Research Themes and Gaps in Domesticine Studies

Current research on this compound is primarily centered on its pharmacological activity as a selective α1D-adrenergic receptor antagonist. targetmol.comwikipedia.org This theme dominates the modern scientific literature on the compound, exploring its potential for modulating physiological processes regulated by this specific receptor subtype. Structure-activity relationship (SAR) studies represent another key research area, where derivatives of domesticine are synthesized and evaluated to identify the molecular moieties crucial for its antagonist activity. targetmol.com

Despite this focus, significant gaps in the research persist. While the broader class of aporphine alkaloids is extensively studied for a wide range of bioactivities, including anticancer, antiviral, and antimicrobial effects, there is a noticeable lack of recent, specific studies investigating these properties for this compound itself. taylorandfrancis.comresearchgate.net Its full therapeutic potential beyond α1D-adrenoceptor antagonism remains largely unexplored. Furthermore, much of the targeted research on domesticine's specific pharmacology dates back to the early 2000s. targetmol.com There appears to be a gap in more recent, in-depth investigations into its downstream signaling pathways, potential for interacting with other receptors, and its effects in various in vivo models. A comprehensive, modern analysis and comparison of different synthetic strategies for producing this compound efficiently is another area that could benefit from further research.

Structure

3D Structure

Properties

IUPAC Name |

18-methoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-20-4-3-10-6-16(22-2)19(21)18-12-8-15-14(23-9-24-15)7-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNSHBTYBQNBPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC5=C(C=C43)OCO5)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30316343 | |

| Record name | NSC-302341 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24316-05-0, 40766-67-4 | |

| Record name | Domesticine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024316050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Domesticine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-302341 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOMESTICINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53U5HZ08NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Research on Natural Occurrence and Isolation Methodologies

Phytochemical Sourcing and Distribution of Domesticine (B1219612)

The occurrence of (+/-)-Domesticine is rooted in the plant kingdom, where it is synthesized as part of a plant's defense and signaling mechanisms. Its distribution, while not widespread, is specific to certain plant genera, necessitating targeted phytochemical investigations to uncover its presence.

Isolation from Nandina domestica Species

This compound has been identified as a constituent of Nandina domestica, a flowering shrub belonging to the Berberidaceae family. stuartxchange.org Commonly known as heavenly bamboo or sacred bamboo, this plant is native to eastern Asia and is widely cultivated as an ornamental plant. poison.orgrhs.org.ukncsu.eduufl.edumortellaros.com

Phytochemical analysis of Nandina domestica has revealed a rich profile of isoquinoline (B145761) alkaloids, which are considered characteristic markers for this species. nih.govresearchgate.net Research has confirmed the presence of Domesticine in the roots of the plant. stuartxchange.org The isolation of Domesticine from Nandina domestica involves the extraction of total alkaloids from the plant material, followed by separation and purification processes to yield the specific compound. The plant produces a variety of other alkaloids, including nantenine (B1222069), protopine, and berberine (B55584), making the isolation of a single, pure compound a meticulous process. stuartxchange.orgnih.gov

Table 1: Alkaloids Identified in Nandina domestica This table is for illustrative purposes and includes other alkaloids found in the plant to provide context for the complexity of isolation.

| Alkaloid Name | Plant Part(s) |

| Domesticine | Roots |

| Nantenine | Seeds |

| Oxonantenine | Seeds |

| Protopine | Seeds |

| Nornantenine | Seeds |

| Berberine | Roots, Stem |

| Jatrorrhizine | Roots, Stem |

Data sourced from multiple phytochemical studies. stuartxchange.orgnih.gov

Detection and Characterization in Fumaria Genus

Despite extensive phytochemical studies on the Fumaria genus (commonly known as fumitory), which is known for its rich and diverse isoquinoline alkaloid content, there is currently no scientific literature available that reports the detection or isolation of Domesticine from any species within this genus. chalcogen.rosci-hub.senih.govnih.govresearchgate.netnih.gov Research on various Fumaria species, including F. officinalis, F. parviflora, and F. indica, has led to the identification of numerous other alkaloids such as protopine, cryptopine, stylopine, and sanguinarine. chalcogen.rosci-hub.senih.govnih.gov

Classification as a Secondary Metabolite

This compound is classified as a secondary metabolite. Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. chalcogen.ro Instead, these compounds often play a crucial role in the plant's interaction with its environment.

The functions of secondary metabolites, including alkaloids like Domesticine, are varied. They frequently serve as defense mechanisms against herbivores, pathogens (such as bacteria and fungi), and competing plants. chalcogen.ro The complex structures of these compounds can deter feeding or inhibit the growth of microorganisms. Alkaloids, being nitrogen-containing compounds, are a prominent group of secondary metabolites known for their significant physiological effects. chalcogen.ro The synthesis of these compounds is often specific to certain plant families or genera, making them valuable for chemotaxonomic studies, which use chemical constituents to classify plants. sci-hub.se

Advanced Strategies for Natural Product Isolation

The isolation of a pure chemical compound like this compound from a complex plant extract is a challenging task that requires a combination of sophisticated techniques. Modern natural product chemistry employs a range of advanced strategies to achieve efficient separation and purification.

Multi-Concept Approach to Separation and Fractionation

Isolating a single alkaloid from a plant source rarely relies on a single method. Instead, a multi-concept, or multi-step, approach is typically employed. This strategy involves a sequence of separation and fractionation techniques, each exploiting different physicochemical properties of the compounds in the mixture.

The general workflow for isolating an alkaloid like Domesticine can be outlined as follows:

Extraction: The initial step involves the extraction of crude compounds from the plant material (e.g., powdered roots of Nandina domestica). This is often done using solvents that can dissolve the target alkaloids. An acid-base extraction is common for alkaloids, where the plant material is treated with an acidic solution to form alkaloid salts, which are then extracted. The solution is subsequently made alkaline to free the base, which can then be extracted with an organic solvent.

Preliminary Fractionation: The crude extract, containing a multitude of compounds, is then subjected to preliminary fractionation. This can be achieved through liquid-liquid extraction with solvents of varying polarity to separate compounds based on their solubility.

Column Chromatography: The fractions obtained are then typically subjected to various forms of column chromatography for further separation. This technique is indispensable for separating complex mixtures.

Final Purification: The final step often involves a high-resolution chromatographic technique, such as High-Performance Liquid Chromatography (HPLC), to achieve a high degree of purity for the target compound.

This systematic approach allows for the gradual enrichment of the target compound while removing impurities and other closely related alkaloids.

Chromatographic Techniques for Domesticine Purification

Chromatography is a cornerstone of natural product isolation, enabling the separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.net For the purification of an alkaloid like Domesticine, several chromatographic techniques are particularly relevant.

Table 2: Chromatographic Techniques in Alkaloid Purification

| Technique | Principle of Separation | Application in Domesticine Isolation |

| Column Chromatography (CC) | Adsorption. Compounds are separated based on their affinity for the stationary phase (e.g., silica (B1680970) gel, alumina). Less polar compounds elute faster with a non-polar mobile phase. | Used for the initial fractionation of the crude alkaloid extract. By gradually increasing the polarity of the mobile phase, different groups of alkaloids can be separated. |

| Thin-Layer Chromatography (TLC) | Adsorption. Similar to column chromatography but on a smaller scale, used for monitoring the separation process and selecting appropriate solvent systems. | Essential for analyzing the fractions from column chromatography to track the presence of the target compound and assess the purity of fractions. |

| High-Performance Liquid Chromatography (HPLC) | Various principles (adsorption, partition, ion-exchange, size-exclusion) using a high-pressure system for superior resolution and speed. | Crucial for the final purification of Domesticine. Reversed-phase HPLC (with a non-polar stationary phase and a polar mobile phase) is commonly used for purifying alkaloids. |

| Preparative HPLC | The same principle as analytical HPLC but on a larger scale to isolate quantities of the pure compound sufficient for structural elucidation and further research. | The definitive step to obtain highly pure this compound after preliminary separation by other chromatographic methods. |

The selection and optimization of these chromatographic techniques are critical for successfully isolating this compound from its natural source, allowing for its detailed chemical characterization and the investigation of its properties.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of alkaloids like domesticine from complex plant extracts. nih.gov Analytical HPLC is employed to determine the presence and purity of domesticine in various fractions obtained during the isolation process. A typical HPLC setup for the analysis of aporphine (B1220529) alkaloids involves a reverse-phase C18 column. mdpi.com The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). springernature.com Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, which allows for the quantification and preliminary identification of compounds based on their retention times and UV spectra. column-chromatography.com

Table 1: Representative HPLC Conditions for Aporphine Alkaloid Analysis

| Parameter | Condition |

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Elution | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV/DAD at 280 nm |

| Column Temp. | 25 °C |

Preparative HPLC Methodologies for Compound Accumulation

For the accumulation of pure this compound required for structural confirmation and further research, preparative HPLC is the method of choice. nih.govcolumn-chromatography.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. pdx.edu The primary goal is to isolate significant quantities of the target compound with high purity. compoundchem.com Fractions are collected as they elute from the column, and those containing the compound of interest are combined and concentrated. This method is crucial for obtaining the milligram to gram quantities of pure domesticine needed for comprehensive spectroscopic analysis. chemistrysteps.comlibretexts.org

Specialized Column Chromatography (e.g., Silica Gel, ODS, Resin)

Prior to final purification by preparative HPLC, crude plant extracts are typically subjected to preliminary fractionation using various column chromatography techniques to simplify the mixture and enrich the target alkaloids. chemistrysteps.comnih.gov

Silica Gel Chromatography : This is a widely used normal-phase chromatography technique for the separation of alkaloids. scielo.brnih.gov The crude extract is loaded onto a column packed with silica gel, and a solvent system of increasing polarity is used for elution. researchgate.net This process separates compounds based on their polarity, with less polar compounds eluting first. mjcce.org.mk For alkaloids, which are basic, triethylamine is sometimes added to the mobile phase to prevent peak tailing. researchgate.net

ODS (Octadecylsilane) Chromatography : ODS is a reverse-phase material where non-polar compounds are retained more strongly. It is often used for the fractionation of alkaloids from aqueous extracts.

Resin Chromatography : Ion-exchange resins are particularly effective for trapping and concentrating alkaloids from crude extracts. springernature.comacs.org Since alkaloids are basic, they can be retained on a cation-exchange resin. After washing away neutral and acidic impurities, the alkaloids can be eluted by changing the pH or increasing the ionic strength of the eluent. Macroporous adsorption resins are also used for the preliminary cleanup and enrichment of alkaloids from large volumes of plant extract.

Hyphenated Analytical Techniques for On-line Elucidation

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are powerful tools for the direct analysis of compounds in complex mixtures, thereby minimizing the need for extensive purification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Information

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the identification of alkaloids in plant extracts. As compounds elute from the HPLC column, they are ionized (commonly using electrospray ionization, ESI) and analyzed by a mass spectrometer. Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. Aporphine alkaloids exhibit characteristic fragmentation patterns, often involving the loss of the amino group and its substituents, followed by losses of peripheral groups like methanol (CH₃OH) or carbon monoxide (CO). acs.org This fragmentation data serves as a fingerprint for identifying known alkaloids like domesticine and characterizing new, related structures within an extract.

Table 2: Common Mass Fragmentation Patterns in Aporphine Alkaloids

| Precursor Ion | Fragmentation Event | Neutral Loss | Significance |

| [M+H]⁺ | Loss of amino group substituent | e.g., -NH₂CH₃ | Characteristic of the aporphine core |

| [M+H]⁺ | Loss of methanol | -CH₃OH | Indicates vicinal hydroxyl and methoxy (B1213986) groups |

| [M+H]⁺ | Loss of carbon monoxide | -CO | Follows loss of a methylenedioxy group |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for Structural Analysis

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) provides unparalleled capability for the complete structural elucidation of compounds directly within a mixture. This technique physically couples an HPLC system with an NMR spectrometer. As a chromatographic peak of interest, such as domesticine, passes through the NMR flow cell, NMR spectra (¹H, ¹³C, and 2D-NMR) can be acquired. This allows for the unambiguous determination of the compound's chemical structure without prior isolation. LC-NMR has been successfully applied to the analysis of crude extracts of Nandina domestica, leading to the direct identification of (S)-domesticine.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for the Aporphine Skeleton

| Atom | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.5 - 8.0 | 110 - 160 |

| Methine Protons | 2.5 - 4.0 | 50 - 70 |

| Methylene (B1212753) Protons | 2.5 - 3.5 | 30 - 50 |

| Methoxy Protons | 3.8 - 4.0 | 55 - 60 |

Note: Actual chemical shifts for this compound will vary based on the specific substitution pattern and the solvent used.

Liquid Chromatography-Circular Dichroism (LC-CD) for Chiral Assessment

Since domesticine is a chiral molecule, existing as enantiomers, assessing its stereochemistry is crucial. Liquid Chromatography-Circular Dichroism (LC-CD) is a powerful hyphenated technique for this purpose. Enantiomers have identical physical properties in a non-chiral environment, but they absorb left- and right-circularly polarized light differently. A CD detector coupled to an HPLC can measure this differential absorption as compounds elute. This provides two key pieces of information: it confirms the chirality of a peak and, by comparing the sign of the Cotton effect to a known standard or theoretical calculations, it allows for the determination of the absolute configuration (R or S) of the enantiomer. This technique was instrumental in identifying the naturally occurring enantiomer in Nandina domestica as (S)-domesticine.

Bioassay-Guided Isolation Strategies for Active Constituents

Bioassay-guided isolation is a pivotal strategy in natural product chemistry for the targeted discovery of pharmacologically active compounds. This approach systematically uses a specific biological assay to direct the fractionation and purification process, ensuring that the isolated compounds possess the desired biological activity. The general workflow involves the initial screening of a crude plant extract for a specific bioactivity. If the extract shows promise, it is then subjected to a series of chromatographic separation steps. At each stage of separation, the resulting fractions are tested using the bioassay, and only the most active fractions are selected for further purification. This iterative process continues until a pure, biologically active compound is isolated.

While specific bioassay-guided isolation protocols for "this compound" are not extensively detailed in publicly available literature, the principles of this methodology can be applied to its natural sources, most notably plants from the Berberidaceae family, such as Nandina domestica (Heavenly Bamboo). This plant is known to contain a variety of isoquinoline alkaloids, including domesticine. nih.govnih.gov The isolation of "this compound" can be guided by a number of potential biological activities inherent to this class of compounds.

Cytotoxicity-Guided Fractionation:

A common and effective bioassay for the isolation of alkaloids is the cytotoxicity assay, which measures the ability of a substance to kill cancer cells. Many isoquinoline alkaloids have demonstrated cytotoxic effects against various cancer cell lines. nih.govnih.gov For instance, research on the seeds of Nandina domestica involved the determination of cytotoxicity against A549 cells for the isolated alkaloids. nih.gov This suggests that a cytotoxicity assay could be a viable tool to guide the fractionation of a Nandina domestica extract to isolate "this compound".

The process would commence with the preparation of a crude extract from the plant material, for example, using methanol or ethanol. This crude extract would then be tested for its cytotoxic activity. If significant activity is observed, the extract would be partitioned between solvents of varying polarities (e.g., n-hexane, ethyl acetate (B1210297), and water) to yield fractions with different chemical profiles. Each of these fractions would be subjected to the same cytotoxicity assay. The most potent fraction would then be selected for further separation using chromatographic techniques such as column chromatography over silica gel or Sephadex LH-20. nih.gov This process is repeated, with each sub-fraction being evaluated for its cytotoxic effect, ultimately leading to the isolation of the pure active compound, potentially "this compound".

Antimicrobial-Guided Fractionation:

Another plausible approach is to use an antimicrobial assay to guide the isolation process. Plant extracts are often explored for their potential as sources of new antimicrobial agents. nih.govmdpi.comnih.gov The antimicrobial activity of various plant extracts containing alkaloids has been well-documented. mdpi.comresearchgate.net An initial screening of a crude extract of a domesticine-containing plant against a panel of pathogenic bacteria and fungi would be performed. If the extract exhibits significant antimicrobial activity, this bioassay would then be used to direct the fractionation process in a manner similar to that described for cytotoxicity-guided isolation. Fractions would be tested for their ability to inhibit the growth of susceptible microorganisms, and the most active fractions would be prioritized for further purification until the pure antimicrobial constituent, such as "this compound", is isolated.

The following interactive data table outlines a hypothetical bioassay-guided fractionation of a plant extract to isolate a bioactive compound like "this compound", using a cytotoxicity assay as the guiding bioassay.

| Fraction ID | Description | Mass (g) | Cytotoxicity (IC50 in µg/mL) |

| CE-01 | Crude Methanolic Extract | 100 | 50 |

| F-01 | n-Hexane Fraction | 15 | >100 |

| F-02 | Ethyl Acetate Fraction | 30 | 25 |

| F-03 | Aqueous Fraction | 50 | 80 |

| SF-02-A | Sub-fraction of F-02 | 5 | 15 |

| SF-02-B | Sub-fraction of F-02 | 10 | 40 |

| SF-02-C | Sub-fraction of F-02 | 8 | 35 |

| PC-A-1 | Pure Compound from SF-02-A | 0.1 | 5 |

This table is a representative example and does not reflect actual experimental data for the isolation of this compound.

This systematic approach of bioassay-guided isolation ensures that the chemical separation is focused on biologically relevant molecules, thereby increasing the efficiency of discovering novel and potent natural products like "this compound".

Elucidation of Biosynthetic Pathways

Context of Benzylisoquinoline Alkaloid (BIA) Biosynthesis

Benzylisoquinoline alkaloids (BIAs) represent a large and diverse group of over 2,500 specialized metabolites found in approximately 20% of plant species, particularly within the Papaveraceae, Ranunculaceae, Berberidaceae, and Menispermaceae families. nih.govfrontiersin.org These compounds exhibit a wide range of potent pharmacological activities, including the analgesic properties of morphine and codeine, and the antimicrobial effects of berberine (B55584) and sanguinarine. nih.gov

The intricate biosynthetic pathways of BIAs originate from the amino acid L-tyrosine. Through a series of enzymatic steps, L-tyrosine is converted into two primary precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). The first committed step in BIA biosynthesis is the condensation of these two precursors, catalyzed by norcoclaurine synthase (NCS), to form the central intermediate, (S)-norcoclaurine. This molecule contains the fundamental 1-benzylisoquinoline (B1618099) carbon skeleton from which almost all other BIAs are derived. wustl.eduresearchgate.net

Following the formation of (S)-norcoclaurine, a sequence of reactions involving hydroxylation, methylation, and N-methylation, catalyzed by various enzymes, leads to the pivotal branch-point intermediate, (S)-reticuline. nih.govwustl.eduresearchgate.net (S)-reticuline is a critical hub in BIA metabolism, standing at the crossroads of numerous biosynthetic branches that lead to different structural classes of alkaloids, including morphinans, protoberberines, and aporphines like domesticine (B1219612). nih.govfrontiersin.org The stereochemistry of reticuline (B1680550) is crucial; for instance, the conversion of (S)-reticuline to its enantiomer, (R)-reticuline, directs the pathway toward morphine biosynthesis in the opium poppy. researchgate.net The immense structural diversity of BIAs is generated through subsequent modifications of these core structures by enzymes such as O-methyltransferases (OMTs), cytochrome P450 monooxygenases, and oxidoreductases. frontiersin.org

Investigation of Domesticine's Specific Biosynthetic Route

Domesticine is an aporphine-type BIA, characterized by a tetracyclic ring system formed through an intramolecular C-C bond between the two aromatic rings of a benzylisoquinoline precursor. Its biosynthesis is a prime example of the chemical diversification that occurs downstream from the central intermediate, reticuline.

The biosynthesis of aporphine (B1220529) alkaloids, including domesticine, proceeds from the key BIA intermediate, reticuline. wikipedia.org The generally accepted pathway involves an intramolecular oxidative phenol (B47542) coupling of a reticuline-like precursor. In this biomimetic reaction, a one-electron oxidation of the phenolic hydroxyl groups on both the isoquinoline (B145761) and benzyl (B1604629) rings of reticuline generates a diradical intermediate. wikipedia.orgnih.gov This is followed by an intramolecular C-C coupling to form the characteristic aporphine scaffold. wikipedia.org

While both (S)- and (R)-reticuline can serve as precursors for different BIA classes, the formation of many aporphine alkaloids originates from the (S)-enantiomer. For example, the biosynthesis of the aporphine alkaloid bulbocapnine (B190701) exemplifies this process, where (S)-reticuline is oxidized and cyclizes to form the aporphine core. wikipedia.org Similarly, the aporphine alkaloids corytuberine (B190840) and isoboldine (B12402355) arise from the oxidative coupling of (S)-reticuline. nih.govnih.gov Therefore, it is proposed that (+/-)-Domesticine biosynthesis proceeds via the intramolecular cyclization of a reticuline-type precursor, which undergoes a critical C-C bond formation to create the tetracyclic aporphine ring system.

Oxidoreductases are a broad class of enzymes that catalyze oxidation-reduction reactions and are integral to BIA biosynthesis. pharmaceutical-journal.com Their role in the formation of the domesticine ring system is primarily supportive but essential for the main catalytic event. The key C-C coupling reaction is catalyzed by a cytochrome P450 enzyme, which is itself dependent on an oxidoreductase partner, typically an NADPH-cytochrome P450 reductase (CPR). researchgate.netresearchgate.net

The CPR enzyme facilitates the transfer of electrons from the cofactor NADPH to the heme center of the cytochrome P450. researchgate.net This electron transfer is crucial for activating the P450 enzyme, enabling it to perform the one-electron oxidation of the reticuline precursor's phenolic rings. This oxidation generates the necessary phenoxy radicals that subsequently couple to form the new C-C bond, thus creating the aporphine core structure of domesticine. nih.govnih.gov In some related pathways, such as the conversion of (S)-reticuline to (R)-reticuline for morphine biosynthesis, the fusion protein STORR contains both an oxidoreductase module and a cytochrome P450 module to catalyze the two-step conversion process. pharmaceutical-journal.com Therefore, while the P450 directly catalyzes the ring formation, the oxidoreductase is the indispensable upstream component that powers the catalytic cycle.

The formation of the aporphine scaffold of domesticine from its benzylisoquinoline precursor is a hallmark reaction catalyzed by cytochrome P450 monooxygenases (P450s). nih.gov These heme-containing enzymes are pivotal in generating the vast structural diversity of alkaloids by catalyzing complex and often stereo- and regioselective reactions, including intramolecular phenol coupling. nih.govnih.gov

The mechanism involves the P450 enzyme abstracting single electrons from the phenolic groups of the reticuline precursor, leading to the formation of phenoxy radicals. nih.govnih.gov These radicals then couple in an intramolecular fashion to form a new C-C bond, which establishes the tetracyclic aporphine core. nih.gov The specific positions on the rings where this coupling occurs determine the final structure of the resulting alkaloid.

Several specific P450 enzymes have been identified that perform this type of C-C coupling in the biosynthesis of other BIAs. For instance:

CYP80G2 from Coptis japonica catalyzes the intramolecular phenol coupling of (S)-reticuline to produce the aporphine alkaloid (S)-corytuberine. nih.govnih.gov

CYP719B1 from opium poppy (Papaver somniferum) catalyzes a similar C-C coupling on (R)-reticuline to form salutaridine, a precursor to morphine. researchgate.netnih.gov

NnCYP80G from the sacred lotus (B1177795) (Nelumbo nucifera) has been shown to catalyze C-C coupling in the formation of aporphine alkaloids with broad substrate selectivity. dntb.gov.ua

While the specific P450 enzyme responsible for domesticine biosynthesis has not been definitively characterized, it is understood to belong to this family of enzymes and operate via the same diradical coupling mechanism.

Enzymatic Machinery of Alkaloid Biosynthesis

The biosynthetic pathway leading to this compound relies on a suite of specialized enzymes that catalyze specific transformations of precursor molecules. Key among these are methyltransferases, which are responsible for the precise placement of methyl groups that define the final structure and properties of the alkaloid.

Methyltransferases: O-methyltransferases (OMTs) play a crucial role in the biosynthesis of BIAs by catalyzing the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a hydroxyl group on the substrate molecule. nih.gov This modification is critical in tailoring the structure of intermediates in the pathway to domesticine. The substitution pattern of domesticine, with methoxy (B1213986) groups and a methylenedioxy bridge, is the result of sequential actions by specific OMTs and other enzymes on the BIA backbone.

In BIA biosynthesis, OMTs are responsible for methylating the hydroxyl groups on the (S)-norcoclaurine and subsequent intermediates to form (S)-reticuline. wustl.edu After the formation of the aporphine core, further modifications by OMTs can occur. Dozens of OMTs involved in BIA pathways have been isolated and characterized, often showing high regio- and stereospecificity. nih.govnih.gov For example, specific OMTs are known to methylate the C6, C7, and C4' positions of the benzylisoquinoline backbone. nih.gov The biosynthesis of the aporphine alkaloid glaucine (B1671577) involves multiple O-methylation steps catalyzed by specific OMTs. researchgate.net The formation of the methylenedioxy bridge found in domesticine is also a common modification in BIA pathways, catalyzed by specialized cytochrome P450 enzymes, but it follows the foundational methylation steps.

Lyases: While lyases are a broad category of enzymes, their most direct relevance to the domesticine pathway is at the very beginning of BIA biosynthesis. The enzyme norcoclaurine synthase (NCS), which catalyzes the condensation of dopamine and 4-HPAA, can be considered a type of lyase (specifically, a hydro-lyase that forms a C-C bond). uwec.edu This initial condensation is fundamental to creating the benzylisoquinoline skeleton, which is the precursor to reticuline and, subsequently, to domesticine. However, in the specific pathway from reticuline to domesticine, the key enzymatic steps are dominated by oxidoreductases, cytochrome P450s, and methyltransferases rather than lyases.

Data Tables

Table 1: Key Enzyme Classes in Domesticine Biosynthesis

| Enzyme Class | Role in Pathway | Specific Function Example | Precursor/Substrate | Product |

| Cytochrome P450s | Core Scaffold Formation | Intramolecular C-C phenol coupling | Reticuline-like precursor | Aporphine core |

| Oxidoreductases | P450 Activation | Electron transfer from NADPH to P450 | NADPH, P450 (oxidized) | NADP+, P450 (reduced) |

| O-Methyltransferases | Structural Modification | Addition of methyl groups to hydroxyls | BIA intermediate | Methylated BIA |

| Norcoclaurine Synthase | Initial Condensation | Formation of the BIA skeleton | Dopamine, 4-HPAA | (S)-Norcoclaurine |

Table 2: Examples of Characterized P450s in Related BIA Pathways

| Enzyme | Organism | Reaction Type | Substrate | Product |

| CYP80G2 | Coptis japonica | C-C Coupling | (S)-Reticuline | (S)-Corytuberine |

| CYP719B1 | Papaver somniferum | C-C Coupling | (R)-Reticuline | Salutaridine |

| NnCYP80G | Nelumbo nucifera | C-C Coupling | (R)-N-Methylcoclaurine | Aporphine Alkaloids |

Subcellular Localization and Compartmentation of Enzymes

The biosynthesis of benzylisoquinoline alkaloids (BIAs), including the aporphine alkaloid domesticine, is characterized by a high degree of spatial organization within the plant cell. Research into related pathways has shown that the enzymes involved are not diffusely located in the cytosol but are instead associated with specific subcellular compartments. These compartments include the cytosol, vacuole, tonoplast membrane, endoplasmic reticulum, chloroplast stroma, and thylakoid membranes. researchgate.net This compartmentation is crucial for sequestering reactive intermediates, preventing metabolic interference, and efficiently channeling substrates through the pathway.

In the well-studied opium poppy (Papaver somniferum), key enzymes for BIA synthesis have been localized to distinct cell types and subcellular locations. nih.gov For instance, several biosynthetic enzymes are associated with endomembranous systems like the endoplasmic reticulum and vacuoles. researchgate.net While the specific enzymes for domesticine biosynthesis have not been individually localized, it is hypothesized that they follow a similar pattern. The critical step in forming the aporphine core of domesticine from its precursor, (S)-reticuline, is an intramolecular C-C phenol coupling reaction catalyzed by a cytochrome P450 enzyme. acs.org These types of enzymes are typically anchored to the membrane of the endoplasmic reticulum. Subsequent modification enzymes, such as methyltransferases, may be located in the cytoplasm or other compartments. nih.gov Studies on indole (B1671886) alkaloid biosynthesis have also revealed a complex distribution of enzymes, with early pathway steps occurring in the cytoplasm and later steps involving the chloroplast, suggesting that intermediates must be transported across organellar membranes. nih.gov

| Enzyme Class | Probable Subcellular Location | Rationale/Example from Related Pathways |

| Cytochrome P450s (e.g., CYP80G2) | Endoplasmic Reticulum (ER) Membrane | P450 enzymes are typically membrane-bound; CYP80G2 catalyzes phenol coupling in aporphine biosynthesis. acs.orgnih.gov |

| O-Methyltransferases (OMTs) | Cytoplasm | Many methyltransferases involved in BIA biosynthesis are soluble cytosolic enzymes. nih.gov |

| N-Methyltransferases (NMTs) | Cytoplasm | NMTs, such as coclaurine-N-methyltransferase (CNMT), are generally found in the cytoplasm. nih.gov |

| Berberine Bridge Enzyme (BBE) | Vesicles/Vacuole | BBE, which acts on (S)-reticuline, is localized to specific vesicles that ultimately deliver alkaloids to the vacuole. researchgate.netfrontiersin.orgnih.gov |

Intercellular Transport of Pathway Intermediates

The spatial separation of biosynthetic steps is not limited to subcellular compartments but often extends to different cell types, necessitating the intercellular transport of pathway intermediates. researchgate.net The biosynthesis of BIAs in opium poppy provides the most detailed model for this process, involving a coordinated effort between companion cells, sieve elements, and laticifers. nih.govresearchgate.net

In this model, transcripts for biosynthetic enzymes are produced in the companion cells, which possess a nucleus and full translational machinery. nih.govresearchgate.net The enzymes are then translated and transported into the adjacent sieve elements, which are enucleate and lack ribosomes. nih.govresearchgate.net A significant portion of the alkaloid biosynthesis occurs within these sieve elements. researchgate.netnih.gov Subsequently, pathway intermediates or final products are translocated from the sieve elements to nearby laticifers for storage. nih.gov The recent identification of uptake transporters in laticifers suggests that this movement of intermediates likely occurs through an apoplastic route (across the cell wall space) rather than a symplastic one (through plasmodesmata). nih.gov This complex, multi-cell system highlights the requirement for sophisticated transport mechanisms to move alkaloids and their precursors between specialized cell types. javeriana.edu.co While the specific cells involved in domesticine synthesis are not fully known, this model of intercellular cooperation and transport is likely conserved among many BIA-producing plants.

Precursor Incorporation and Metabolic Flux Analysis

Understanding the flow of metabolites through a biosynthetic pathway is critical to its elucidation. Precursor incorporation studies, often using isotopically labeled compounds, are foundational for identifying the building blocks of complex molecules like domesticine. researchgate.net Such experiments have been instrumental in confirming the roles of primary metabolites in the formation of various alkaloids. nih.gov

Metabolic flux analysis (MFA) is a more advanced quantitative technique used to determine the rates (fluxes) of metabolic pathways within a cell. documentsdelivered.com While specific MFA studies on domesticine or aporphine alkaloid production are not widely reported, the methodology is crucial for metabolic engineering. nih.gov By tracking the flow of carbon from primary metabolism into specialized metabolic pathways, MFA can identify potential bottlenecks or regulatory control points. nih.gov This information is invaluable for strategies aimed at increasing the production of valuable compounds in plant systems or engineered microbes. documentsdelivered.com

Shikimate Pathway and Aromatic Amino Acid Precursors

The ultimate precursors for all benzylisoquinoline alkaloids, including domesticine, are derived from primary metabolism via the shikimate pathway. researcher.lifenih.gov This seven-step metabolic route is found in plants, bacteria, and fungi, but not in animals. wikipedia.orgnih.gov It functions as a critical bridge, converting simple carbohydrate precursors into the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. nih.govrsc.org

The pathway begins with phosphoenolpyruvate (B93156) (PEP), from glycolysis, and erythrose 4-phosphate (E4P), from the pentose (B10789219) phosphate (B84403) pathway. nih.gov These are converted through a series of intermediates into chorismate, which serves as the final branch point for the three aromatic amino acids. wikipedia.orgrsc.org For domesticine and other BIAs, the key precursor is L-tyrosine. researchgate.net In plants, a significant portion of the carbon fixed through photosynthesis, estimated at over 20%, is directed through the shikimate pathway, underscoring its importance not only for protein synthesis but also as a gateway to a vast array of secondary metabolites, including alkaloids. researcher.lifenih.gov

Molecular Regulation of Alkaloid Metabolism

Identification and Role of Biosynthetic Genes

The biosynthesis of aporphine alkaloids like domesticine is orchestrated by a specific set of enzymes, each encoded by a corresponding gene. The identification of these genes is essential for understanding and engineering the pathway. Key enzyme families involved in BIA biosynthesis include norcoclaurine synthase (NCS), O-methyltransferases (OMTs), N-methyltransferases (NMTs), and various cytochrome P450 monooxygenases. nih.gov

The formation of the characteristic aporphine ring structure is a critical step catalyzed by a specific type of cytochrome P450 enzyme. researchgate.net Research on the aporphine alkaloid nuciferine (B1677029) in lotus (Nelumbo nucifera) has implicated a gene belonging to the CYP80G2 family in this C-C phenol coupling reaction. acs.orgnih.gov It is highly probable that a CYP80G2 homolog is responsible for the conversion of (S)-reticuline to the proaporphine intermediate in the domesticine pathway. acs.org Following the formation of the core structure, tailoring enzymes such as OMTs are required to add methyl groups to specific positions on the molecule to yield the final domesticine structure. The coordinated expression of these genes is crucial for the efficient production of the alkaloid. nih.govnih.gov

| Gene/Enzyme Family | Abbreviation | Role in Aporphine Alkaloid Biosynthesis | Example from Related Pathways |

| Norcoclaurine Synthase | NCS | Catalyzes the first committed step in BIA biosynthesis, the condensation of dopamine and 4-hydroxyphenylacetaldehyde. nih.gov | NnNCS in Nelumbo nucifera nih.gov |

| 6-O-Methyltransferase | 6OMT | Methylates the 6-hydroxyl group of norcoclaurine. nih.gov | Nn6OMT in Nelumbo nucifera nih.gov |

| Coclaurine (B195748) N-Methyltransferase | CNMT | N-methylates coclaurine to produce N-methylcoclaurine. nih.gov | NnCNMT in Nelumbo nucifera nih.gov |

| Cytochrome P450 Family 80 | CYP80G2 | Catalyzes the intramolecular C-C phenol coupling of (S)-reticuline to form the aporphine core. acs.orgresearchgate.net | Putative CYP80G2 in Nelumbo nucifera acs.org |

Transcriptome Analysis in Alkaloid-Producing Plants

For non-model organisms like the plants that produce domesticine, transcriptome analysis (RNA-Seq) has become an indispensable tool for gene discovery. nih.govfrontiersin.org This technique allows researchers to sequence all the expressed genes in a particular tissue at a specific time, providing a snapshot of cellular activity. By comparing the transcriptomes of alkaloid-producing tissues with non-producing ones, or tissues treated with elicitors (like methyl jasmonate) that stimulate alkaloid production, scientists can identify candidate genes involved in the biosynthetic pathway. nih.gov

A large-scale study analyzed the transcriptomes of 20 different BIA-producing plants, including Nandina domestica, a known source of domesticine. nih.gov This comparative approach generated a massive dataset that serves as a resource for mining for new biosynthetic genes. nih.govresearchgate.net From these libraries, researchers can identify novel homologs of known alkaloid biosynthetic enzymes that may be involved in the formation of specific compounds like aporphine alkaloids. nih.govresearchgate.net Furthermore, transcriptome data can reveal the co-regulation of biosynthetic genes with transcription factors, such as those from the WRKY family, which are known to control clusters of genes in a pathway in response to developmental or environmental cues. nih.govnih.gov

Coregulation of Genes and Transcription Factors

The biosynthesis of complex plant secondary metabolites, including aporphine-type benzylisoquinoline alkaloids (BIAs) like this compound, is a tightly controlled process involving the coordinated expression of multiple biosynthetic genes. This orchestration is largely managed by transcription factors (TFs), which are proteins that bind to specific DNA sequences in the promoter regions of target genes to activate or repress their expression. nih.govnih.gov While direct research into the genetic coregulation of the this compound pathway is limited, studies on closely related aporphine alkaloids and the broader BIA pathways provide significant insights into the likely regulatory mechanisms.

The expression of genes within a biosynthetic pathway is often coregulated, meaning they are turned on or off together in response to developmental cues or environmental stimuli, such as wounding or pathogen attack. acs.orgnih.gov This coordinated expression is crucial for the efficient production of the final compound and prevents the accumulation of potentially toxic intermediate metabolites. nih.gov In the context of BIA biosynthesis, research has shown that genes encoding the enzymes for sequential steps are often expressed in the same tissues and at the same developmental stages. nih.gov

Several families of transcription factors are known to be key regulators of alkaloid biosynthesis. nih.gov These include the WRKY, basic helix-loop-helix (bHLH), APETALA2/ethylene-responsive factor (AP2/ERF), and MYB families. nih.govfrontiersin.org For instance, in lotus (Nelumbo nucifera), which produces the aporphine alkaloid nuciferine, the expression of a putative CYP80G2 gene was found to be correlated with the accumulation of the alkaloid. acs.orgnih.gov This expression was, in turn, coregulated with a specific WRKY transcription factor, suggesting this TF is a key regulator of the pathway. acs.orgresearchgate.net Wound-induced WRKY TFs have also been shown to regulate BIA pathways in opium poppy (Papaver somniferum). nih.gov It is highly probable that the biosynthesis of this compound is similarly regulated by a specific set of TFs that respond to internal and external signals, ensuring the compound is produced when and where it is needed.

| Transcription Factor Family | General Role in Alkaloid Biosynthesis | Potential Target Genes in this compound Pathway |

| WRKY | Often act as positive regulators in response to stress stimuli like wounding or pathogens. They bind to W-box elements in gene promoters. nih.govnih.gov | Genes encoding enzymes like Norcoclaurine synthase (NCS), O-methyltransferases (OMTs), and Cytochrome P450 monooxygenases (CYP450s). |

| bHLH | Can function as both activators and repressors, often working in complex with other TFs to regulate metabolic pathways. nih.gov | Key branch-point enzymes in the BIA pathway leading to the aporphine scaffold. |

| AP2/ERF | Known to be involved in jasmonate-responsive gene expression, linking stress signaling to alkaloid production. nih.govfrontiersin.org | Enzymes involved in the upstream BIA pathway, providing precursors for domesticine. |

| MYB | A large family of TFs involved in controlling various aspects of secondary metabolism, development, and stress responses. nih.govfrontiersin.org | Multiple genes along the biosynthetic pathway, potentially fine-tuning metabolic flux. |

Biotechnological Approaches to Biosynthesis

The low abundance of many valuable alkaloids in their native plant sources has driven the development of biotechnological production platforms. These approaches offer the potential for a sustainable, scalable, and controlled supply of complex molecules like this compound, independent of geographical and environmental constraints. researchgate.netnih.gov

Heterologous Biosynthesis in Engineered Microbial Hosts (e.g., Yeast, E. coli)

Heterologous biosynthesis—the transfer of a biosynthetic pathway from one organism into a more tractable host—has emerged as a powerful strategy for producing plant-derived natural products. nih.gov Microorganisms such as baker's yeast (Saccharomyces cerevisiae) and the bacterium Escherichia coli are favored hosts due to their rapid growth, well-understood genetics, and suitability for large-scale fermentation. mdpi.com

The reconstruction of a complex BIA pathway, such as that for this compound, in a microbial host involves several key steps:

Gene Discovery: Identification of all the necessary enzyme-encoding genes from the source plant.

Gene Synthesis and Optimization: Chemical synthesis of the genes with codon optimization for efficient expression in the chosen host.

Pathway Assembly: Cloning the genes into expression vectors and transforming them into the host organism.

Optimization: Balancing the expression levels of pathway enzymes to maximize product yield and minimize the formation of bottlenecks or unwanted byproducts. pnnl.gov

While there are no specific reports on the complete heterologous biosynthesis of this compound, numerous studies have demonstrated the feasibility of producing key BIA intermediates and even complex final products in yeast and E. coli. For example, the entire pathway from the simple precursor norlaudanosoline to the complex benzophenanthridine alkaloid chelerythrine (B190780) has been successfully reconstituted in S. cerevisiae. nih.gov A significant challenge in expressing plant BIA pathways in microbes is the requirement for plant-specific Cytochrome P450 (CYP450) enzymes, which often require a specific membrane environment and a compatible CPR (cytochrome P450 reductase) partner for functionality. Yeast, as a eukaryote, is often a more suitable host for expressing these membrane-bound enzymes than E. coli. pnnl.govnih.gov The successful production of other BIAs provides a strong proof-of-concept for the future heterologous biosynthesis of this compound.

Metabolic Engineering for Targeted Alkaloid Production

Once a biosynthetic pathway is established in a microbial host, metabolic engineering techniques are employed to optimize and enhance the production of the target alkaloid. mdpi.com This involves making rational, targeted modifications to the host's genetic and regulatory processes to direct metabolic flux towards the desired compound. pnnl.gov

Key metabolic engineering strategies for increasing alkaloid production include:

Increasing Precursor Supply: The biosynthesis of BIAs begins with the amino acid L-tyrosine. nih.gov A common strategy is to engineer the host's primary metabolism to overproduce this key precursor, thereby increasing the carbon flow into the heterologous pathway. pnnl.gov

Cofactor Engineering: Many enzymatic steps in BIA biosynthesis, particularly those catalyzed by CYP450s and reductases, require cofactors like NADPH. Engineering the host to increase the intracellular availability of these cofactors can boost the efficiency of the pathway. nih.gov

Improving Product Tolerance and Export: High concentrations of the final alkaloid product can be toxic to the microbial host. Introducing transporter proteins that can export the compound out of the cell can alleviate this toxicity and increase the final achievable titer. nih.gov

These strategies, often applied in a combinatorial fashion, have led to dramatic increases in the production of various natural products. nih.gov For example, a combination of enzyme screening, multi-copy gene integration, cofactor engineering, and transporter expression resulted in a more than 37,000-fold increase in chelerythrine production in engineered yeast. nih.gov Similar metabolic engineering approaches will be essential to achieve economically viable production of this compound in a microbial cell factory.

| Strategy | Objective | Example Application for BIA Production |

| Precursor Engineering | Increase the availability of the starting material, L-tyrosine. | Overexpress genes in the host's shikimate pathway to boost aromatic amino acid synthesis. nih.gov |

| Pathway Balancing | Relieve metabolic bottlenecks and prevent accumulation of intermediates. | Integrate multiple copies of genes encoding rate-limiting enzymes like SMT or BBE into the host genome. nih.gov |

| Cofactor Engineering | Ensure sufficient supply of NADPH for P450 and reductase enzymes. | Overexpress genes involved in the pentose phosphate pathway or introduce alternative NADPH-generating enzymes. nih.gov |

| Transporter Engineering | Alleviate product toxicity and facilitate product recovery. | Express plant-derived ABC transporters to pump the final alkaloid out of the microbial cell. nih.gov |

Chemical Synthesis and Total Synthesis Strategies

Development of (±)-Domesticine Total Synthesis

The total synthesis of racemic (±)-Domesticine has been achieved through various routes, each with its own set of key reactions and intermediates.

Early strategies for the synthesis of aporphine (B1220529) alkaloids, the class of compounds to which Domesticine (B1219612) belongs, often drew inspiration from their biosynthesis. One such biomimetic approach involves the oxidative coupling of reticuline (B1680550) precursors. While specific details on the total synthesis of (±)-Domesticine utilizing a p-quinol acetate (B1210297) intermediate are not extensively documented in readily available literature, the synthesis of the related aporphine alkaloid (±)-thaliporphine provides a representative example of this methodology. In this approach, the oxidation of (±)-codamine with lead tetraacetate (Pb(OAc)₄) followed by an acid-catalyzed rearrangement of the resulting p-quinol acetate intermediate yields (±)-O-acetylthaliporphine. acs.org This type of transformation highlights the utility of quinol acetates in constructing the aporphine core.

A significant advancement in aporphine alkaloid synthesis involves the use of spiro-dienone intermediates. This strategy offers a powerful method for the construction of the characteristic fused ring system. A notable example is the photochemical synthesis of (±)-boldine. This synthesis proceeds through the photocyclization of a bromodiphenol precursor to form a spirodienone, which then undergoes rearrangement to the aporphine skeleton. mdpi.com Another relevant example is the synthesis of (±)-glaziovine, which was achieved through the construction of a spiran ring on a cyclopent[ij]isoquinoline framework. researchgate.net These methods showcase the versatility of spiro-dienone intermediates in accessing the aporphine core structure.

Table 1: Key Features of Spiro-dienone Based Aporphine Synthesis

| Feature | Description |

|---|---|

| Key Intermediate | Spiro-dienone |

| Formation | Often via photochemical cyclization or oxidation of phenolic precursors. |

| Transformation | Rearrangement to the aporphine core, often acid-catalyzed. |

| Example Alkaloids | (±)-Boldine, (±)-Glaziovine |

Radical cyclization reactions have emerged as a powerful tool in the synthesis of complex alkaloids due to their mild conditions and high efficiency in forming carbon-carbon bonds. These reactions typically involve the generation of a radical species that then undergoes an intramolecular cyclization. While a specific total synthesis of (±)-Domesticine using a radical cyclization approach is not prominently detailed in the literature, this methodology has been successfully applied to the synthesis of other intricate alkaloid structures. For instance, tandem radical cyclizations have been employed in the synthesis of tetracyclic diquinane Lycopodium alkaloids. caltech.edu The general principles of radical cyclization, particularly the formation of five- and six-membered rings, are highly applicable to the construction of the aporphine nucleus. mdpi.com

More recent synthetic strategies have utilized transition metal-catalyzed direct arylation reactions to forge the biaryl bond, a key structural feature of aporphine alkaloids. This approach offers a more atom-economical and step-efficient alternative to traditional cross-coupling reactions. Palladium-catalyzed direct arylation of aryl halides has been successfully applied to the preparation of various aporphine analogues. youtube.com This methodology typically involves an intramolecular C-H activation to form the crucial biaryl linkage. A dissertation has described an efficient synthetic strategy for an 8-aryloxy aporphine model substrate that employs a palladium-mediated direct arylation as a key transformation. nih.gov This highlights the potential of direct arylation methods in the synthesis of (±)-Domesticine and its derivatives.

Table 2: Comparison of Direct Arylation Catalysts

| Catalyst System | Key Features |

|---|---|

| Palladium-based | Widely used for C-H activation; tolerant of various functional groups. |

| Rhodium-based | Effective for direct arylation of specific substrates like α-diazoimines. nih.gov |

| Gold-based | Can catalyze site-selective arylation of arenes under mild conditions. biu.ac.il |

Enantioselective Synthesis of (+)- and (-)-Domesticine

The development of methods to synthesize specific enantiomers of Domesticine is crucial for pharmacological studies, as different enantiomers often exhibit distinct biological activities.

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. britannica.com This approach can be highly effective for the synthesis of complex chiral molecules by transferring the existing chirality of the starting material to the final product. While the application of a chiral pool-based approach for the specific enantioselective total synthesis of (+)- and (-)-Domesticine is not extensively documented, the asymmetric synthesis of other aporphine alkaloids has been achieved using chiral auxiliaries and reagents derived from the chiral pool. For example, the asymmetric synthesis of (+)-glaucine has been accomplished via chiral formamidines, demonstrating a method for controlling the stereochemistry of the resulting aporphine alkaloid. mdpi.com This suggests the feasibility of employing chiral starting materials, such as amino acids or their derivatives, to achieve an enantioselective synthesis of the Domesticine enantiomers.

Asymmetric Catalysis (e.g., Organocatalysis, Biocatalysis)

Asymmetric catalysis offers an efficient approach to establish the stereogenic center of aporphine alkaloids, including what would be applicable to Domesticine. This strategy aims to directly produce the desired enantiomer, avoiding the need for resolving a racemic mixture.

Organocatalysis utilizes small organic molecules to catalyze enantioselective reactions. In the context of synthesizing precursors to aporphine alkaloids, organocatalysts can be employed in key bond-forming reactions. For instance, proline and its derivatives have been used to catalyze asymmetric Mannich and Michael reactions, which can be instrumental in constructing the isoquinoline (B145761) core of Domesticine with high enantioselectivity. The iminium-ion activation by chiral secondary amines is a common strategy in organocatalysis that could be applied to the synthesis of key intermediates for Domesticine. While the direct organocatalytic synthesis of Domesticine has not been extensively reported, the principles of organocatalysis are well-established in the synthesis of various alkaloids and are theoretically applicable. nih.govmdpi.comprinceton.edu

Biocatalysis employs enzymes to perform highly selective chemical transformations. For the synthesis of aporphine alkaloids, enzymes can be used for stereoselective reductions, oxidations, and carbon-carbon bond formations. For example, oxidoreductases could be used for the enantioselective reduction of an imine intermediate to form the chiral secondary amine found in the tetrahydroisoquinoline core of Domesticine. Furthermore, engineered enzymes could potentially facilitate the key oxidative coupling step that forms the aporphine ring system, mimicking the biosynthetic pathway. researchgate.netnih.gov Recent research into the biosynthesis of related alkaloids in plants like the sacred lotus (B1177795) (Nelumbo nucifera) has identified specific enzymes (CYP80G) that stereospecifically convert precursors to proaporphine alkaloids, which are closely related to the precursors of Domesticine. researchgate.netbiorxiv.org This knowledge opens the door to future biocatalytic production of these complex molecules.

| Catalytic Strategy | Key Advantages | Potential Application in Domesticine Synthesis |

| Organocatalysis | Metal-free, environmentally benign, readily available catalysts. | Asymmetric construction of the isoquinoline core through Mannich or Michael reactions. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enantioselective reduction of imines, potential for biomimetic oxidative coupling. |

Chiral Auxiliary Strategies

Chiral auxiliary-mediated synthesis is a well-established method for controlling stereochemistry in complex molecules. wikipedia.orgnumberanalytics.com In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of aporphine alkaloids, chiral auxiliaries have been successfully employed to set the stereocenter at the C6a position. nih.gov One of the most common classes of chiral auxiliaries used in asymmetric synthesis are the Evans oxazolidinones . researchgate.netrsc.orgyoutube.com These can be attached to a carboxylic acid precursor, which is then used in reactions such as asymmetric alkylations or aldol (B89426) reactions to build up the carbon skeleton with high diastereoselectivity. researchgate.netrsc.org In the context of Domesticine synthesis, an Evans auxiliary could be used to guide the stereoselective formation of the bond between the isoquinoline and benzyl (B1604629) moieties.

Another notable example is the use of pseudoephedrine and the more recently developed pseudoephenamine as chiral auxiliaries. harvard.edu These have been shown to be highly effective in the diastereoselective alkylation of enolates, a key transformation in the synthesis of many natural products. harvard.edu While specific applications to Domesticine are not detailed in the literature, the successful use of these auxiliaries in the synthesis of other complex alkaloids underscores their potential utility. nih.govnih.gov

| Chiral Auxiliary Type | General Application | Potential Role in Domesticine Synthesis |

| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions. | Stereoselective formation of the C-C bond linking the benzyl and isoquinoline fragments. |

| Pseudoephedrine/Pseudoephenamine | Diastereoselective alkylation of enolates. | Introduction of chirality in an early-stage intermediate. |

Resolution Techniques for Stereoisomer Separation

When an asymmetric synthesis is not employed, the initial product is often a racemic mixture of (+)- and (-)-Domesticine. The separation of these enantiomers, a process known as resolution, is crucial for studying the biological activity of each individual isomer.

A common method for resolving racemic amines like Domesticine is diastereomeric salt formation . This involves reacting the racemic mixture with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. lookchem.comresearchgate.net Since diastereomers have different physical properties, they can often be separated by fractional crystallization. lookchem.comresearchgate.net Once separated, the individual enantiomers of Domesticine can be recovered by treating the diastereomeric salts with a base.

Another powerful technique for separating enantiomers is chiral chromatography . This method utilizes a stationary phase that is itself chiral. The two enantiomers of Domesticine interact differently with the chiral stationary phase, causing them to travel through the chromatography column at different rates and thus be separated. This technique can be applied on both analytical and preparative scales.

| Resolution Technique | Principle of Separation | Applicability to (+/-)-Domesticine |

| Diastereomeric Salt Formation | Different solubilities of diastereomeric salts. | A standard and effective method for resolving racemic amines. |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | A versatile technique for both analytical and preparative scale separation. |

Enantioconvergent Reactions in Complex Molecule Synthesis

Enantioconvergent synthesis is a powerful strategy that converts both enantiomers of a racemic starting material into a single enantiomer of the product. nih.govnih.govacs.org This approach has the potential to be more efficient than traditional resolution, which has a maximum theoretical yield of 50% for the desired enantiomer.

While the direct application of an enantioconvergent reaction to the total synthesis of Domesticine has not been reported, the principles of this methodology could be applied to key intermediates. For example, a racemic precursor containing a key stereocenter could be subjected to a reaction with a chiral catalyst that selectively converts both enantiomers of the starting material into a single, enantiomerically enriched product. Metal-catalyzed enantioconvergent cross-coupling reactions, for instance, have been developed for the synthesis of complex chiral molecules and could theoretically be adapted for the synthesis of aporphine alkaloid precursors. nih.govacs.org

Innovation in General Synthetic Methodologies Applicable to Domesticine

The field of organic synthesis is constantly evolving, with new methodologies that could be applied to the synthesis of complex natural products like Domesticine.

Microwave-Assisted Reactions in Alkaloid Chemistry

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods.

In the context of alkaloid synthesis, microwave irradiation has been successfully applied to key reactions such as the Pictet-Spengler and Bischler-Napieralski reactions , which are fundamental for the construction of the isoquinoline core of Domesticine. lookchem.comresearchgate.netrsc.orgjst.go.jp These reactions, which can be slow and require harsh conditions under conventional heating, can often be performed more efficiently and under milder conditions with microwave assistance. researchgate.netrsc.org Furthermore, microwave-assisted direct arylation has been reported for the synthesis of C-homoaporphine alkaloids, a class of compounds structurally related to Domesticine, suggesting the potential for this technology in the key C-ring forming step of aporphine synthesis.

| Reaction Type | Conventional Method | Microwave-Assisted Advantage |

| Pictet-Spengler | Long reaction times, often requires strong acids. | Faster reaction, milder conditions, higher yields. lookchem.comrsc.org |

| Bischler-Napieralski | Requires high temperatures and dehydrating agents. | Reduced reaction times, improved yields. researchgate.netnih.gov |

| Direct Arylation | Can require high temperatures and long reaction times. | Accelerated reaction rates. |

Single-Atom Skeletal Editing Techniques

Single-atom skeletal editing is a cutting-edge area of synthetic chemistry that allows for the precise insertion, deletion, or swapping of individual atoms within a molecule's core structure. researchgate.netchemistryworld.comnih.govchemistryworld.com This technology offers the potential to modify complex molecules like alkaloids in a late-stage fashion, providing rapid access to analogues with potentially different biological properties.

While the application of skeletal editing to a molecule as complex as Domesticine is still in its early stages of exploration, the concept holds significant promise. For example, a nitrogen atom could potentially be inserted into one of the aromatic rings of the aporphine core to create a novel heterocyclic system. Conversely, a carbon atom could be inserted to expand one of the rings. chemistryworld.comnih.gov These transformations would be difficult to achieve through traditional synthetic methods and could provide access to a new chemical space for drug discovery. The development of skeletal editing techniques applicable to complex polycyclic aromatic systems will be a key area of future research in alkaloid chemistry.

Strategies for Isotope Labeling and Radiosynthesis

The choice of isotope and labeling position is dictated by the intended application. For metabolic studies, isotopes are placed in positions not susceptible to metabolic cleavage. pharmaron.com For receptor binding assays, high specific activity is often required, making tritium (B154650) a suitable choice. mdpi.com For PET imaging, a positron-emitting radionuclide like carbon-11 (B1219553) is necessary. nih.gov

General Strategies for Isotope Labeling:

Hydrogen Isotope Exchange: Deuterium (B1214612) or tritium can be introduced into the this compound molecule through hydrogen-isotope exchange reactions. scispace.com This can be achieved by treating the parent molecule or a suitable precursor with a deuterium or tritium source, often in the presence of a catalyst. Aromatic protons, particularly those activated by adjacent functional groups, are potential sites for such exchange.

Reduction of Precursors: A common method for introducing tritium is through the catalytic reduction of a precursor containing a double bond or a reducible functional group with tritium gas (³H₂). mdpi.com For this compound, this could involve the synthesis of a precursor with an additional double bond in the tetrahydroisoquinoline core or the reduction of a ketone or ester group on a precursor molecule.

Use of Labeled Precursors in Total Synthesis: A highly versatile strategy involves incorporating the isotopic label at an early stage of the total synthesis. pharmaron.com This allows for precise control over the label's position. For carbon-14 (B1195169) labeling, this could involve using a commercially available labeled starting material, such as [¹⁴C]formaldehyde or [¹⁴C]iodomethane, to introduce a labeled methyl or methylene (B1212753) group. wuxiapptec.com For example, the methylenedioxy group or one of the methoxy (B1213986) groups on the aromatic rings of this compound could be targeted for labeling by using the appropriately labeled precursor during the synthesis of the benzylisoquinoline intermediate.

Radiosynthesis for PET Imaging:

For applications in Positron Emission Tomography (PET), short-lived positron-emitting isotopes like carbon-11 (t½ ≈ 20.4 min) are required. The synthesis must be rapid and efficient. A plausible strategy for producing [¹¹C]-(+/-)-Domesticine would be analogous to the radiosynthesis of other N-alkylated aporphines, such as (-)-N-[(11)C]propyl-norapomorphine. nih.gov

This strategy would involve:

Synthesis of a Precursor: The N-demethylated precursor of Domesticine, known as nordomesticine, would first need to be synthesized.

¹¹C-Labeling Reaction: The nordomesticine precursor would then be reacted with a small, reactive ¹¹C-labeled synthon, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This reaction would introduce the carbon-11 label onto the nitrogen atom of the tetrahydroisoquinoline ring system.

Purification: The final [¹¹C]-(+/-)-Domesticine would need to be rapidly purified, typically using high-performance liquid chromatography (HPLC), to ensure it is suitable for in vivo use.

The following interactive table summarizes potential strategies for the isotopic labeling of this compound.

| Isotope | Labeling Strategy | Potential Labeled Position(s) | Required Precursor/Reagent | Application |